Cas no 324058-74-4 ((1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine)

(1E)-N-(5-Chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine is a Schiff base derivative characterized by its unique structural configuration, incorporating both pyridine and thiophene moieties. This compound exhibits notable potential as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the 5-chloropyridinyl group enhances its reactivity, while the 3-methylthiophene moiety contributes to its stability and versatility in further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable for research in heterocyclic chemistry. The compound’s crystalline form and high purity further ensure reproducibility in synthetic applications.
(1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine structure
324058-74-4 structure
Product Name:(1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine
CAS No:324058-74-4
MF:C11H9ClN2S
MW:236.720559835434
CID:5957129
PubChem ID:777176
Update Time:2025-06-13

(1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine Chemical and Physical Properties

Names and Identifiers

    • (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine
    • 2-Pyridinamine, 5-chloro-N-[(3-methyl-2-thienyl)methylene]-
    • (E)-5-chloro-N-((3-methylthiophen-2-yl)methylene)pyridin-2-amine
    • AKOS024288838
    • N-(5-CHLORO-2-PYRIDYL)-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE
    • IFLab1_000909
    • F0286-0112
    • Z276545924
    • AKOS002297451
    • N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine
    • (E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine
    • HMS1414J07
    • 324058-74-4
    • Inchi: 1S/C11H9ClN2S/c1-8-4-5-15-10(8)7-14-11-3-2-9(12)6-13-11/h2-7H,1H3
    • InChI Key: SCZQIMGVVBLAKV-UHFFFAOYSA-N
    • SMILES: C1(N=CC2SC=CC=2C)=NC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 236.0174972g/mol
  • Monoisotopic Mass: 236.0174972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 53.5Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 379.8±42.0 °C(Predicted)
  • pka: 3.27±0.29(Predicted)

(1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0286-0112-1mg
(1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine
324058-74-4 90%+
1mg
$54.0 2023-07-28

Additional information on (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

Introduction to (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine (CAS No. 324058-74-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to novel therapeutic interventions. Among these, (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine (CAS No. 324058-74-4) stands out as a compound of significant interest due to its unique structural features and promising biological activities. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging role in contemporary medicinal chemistry.

The molecular structure of (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine comprises a central imine group flanked by two distinct aromatic rings: a chlorinated pyridine ring and a methylthiophene ring. This bifunctional architecture is particularly intriguing because it allows for diverse interactions with biological targets, making it a versatile scaffold for drug design. The presence of the chloropyridine moiety enhances the compound's potential for binding to specific protein receptors, while the methylthiophene component contributes to its solubility and metabolic stability.

In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The imine functional group in this compound is particularly noteworthy, as imines have been widely explored for their ability to interact with various enzymes and receptors. Studies have shown that imine-based compounds can exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses.

One of the most compelling aspects of (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine is its potential application in the development of novel anticancer agents. Research has demonstrated that the combination of pyridine and thiophene rings can enhance binding affinity to certain cancer-related proteins, such as kinases and transcription factors. For instance, derivatives of this compound have shown promising results in preclinical studies by inhibiting the activity of tyrosine kinases, which are overexpressed in many types of cancer. The chloropyridine moiety, in particular, has been identified as a key pharmacophore that contributes to the compound's ability to disrupt oncogenic signaling pathways.

The synthesis of (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine involves a multi-step process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve condensation reactions between appropriate precursors under controlled conditions. However, recent advancements in catalytic methods have enabled more efficient and sustainable synthesis methods. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds between the pyridine and thiophene rings with high precision. These catalytic approaches not only improve reaction efficiency but also minimize waste generation, aligning with green chemistry principles.

Another significant area of research involves exploring the pharmacokinetic properties of (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies have indicated that this compound exhibits moderate solubility in both water and organic solvents, which suggests potential for oral administration. Additionally, preliminary metabolic stability studies suggest that the compound undergoes biotransformation via cytochrome P450-mediated pathways, similar to many other nitrogen-containing heterocycles.

The impact of computational chemistry on drug discovery has been profound, particularly in predicting the binding affinity and interactions of small molecules with biological targets. Molecular docking simulations have been extensively used to evaluate how (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine interacts with various protein targets. These simulations have provided valuable insights into the compound's binding mode and have helped identify key residues involved in its interaction with target proteins. Such computational approaches not only accelerate the drug discovery process but also provide a rational basis for designing next-generation analogs with improved properties.

In conclusion, (1E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine represents a fascinating chemical entity with significant potential in pharmaceutical research. Its unique structural features, combined with promising biological activities, make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of new therapeutics for various diseases.

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